N-(3-methylbutyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(3-methylbutyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic core with two carbonyl groups at positions 2 and 4, a pentyl substituent at position 3, and a carboxamide group at position 7 bearing a 3-methylbutyl chain.
Properties
IUPAC Name |
N-(3-methylbutyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-5-6-11-22-18(24)15-8-7-14(12-16(15)21-19(22)25)17(23)20-10-9-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSWEVFLWREPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC(C)C)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Key Differences :
Table 1: Structural and Functional Comparison
| Property | Target Compound | N-(2-chlorobenzyl) Analog |
|---|---|---|
| Substituent at N-position | 3-methylbutyl (aliphatic) | 2-chlorobenzyl (aromatic) |
| Molecular Weight* | ~363.45 g/mol | ~425.89 g/mol |
| Key Functional Groups | Carboxamide, pentyl, 2,4-dioxo | Carboxamide, pentyl, 2,4-dioxo |
| Potential Bioactivity | Enzyme inhibition (inferred) | Enhanced receptor binding |
*Calculated based on molecular formulas.
Structural Analog: N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide
Key Differences :
- Core Modifications : The analog includes a phenyl group at position 3 and a 1,3-benzodioxole substituent, introducing steric bulk and electron-donating effects.
- Pharmacokinetics : The benzodioxole group may improve metabolic stability by resisting oxidative degradation, whereas the target compound’s 3-methylbutyl chain could enhance lipophilicity and membrane permeability .
Functional Group Comparison with Non-Quinazoline Analogs
- N-(3-methylbutyl)propanamide (from ) : While simpler, this aliphatic amide shares the 3-methylbutyl chain with the target compound. The quinazoline core in the target likely confers higher rigidity and specificity in biological interactions compared to linear amides .
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (from ) : The hydroxyl and dimethyl groups in this benzamide derivative contrast with the tetrahydroquinazoline core. The latter’s fused ring system may enable π-π stacking interactions in enzyme active sites, which linear amides lack .
Research Findings and Implications
- Substituent Effects : Bulky aromatic groups (e.g., 2-chlorobenzyl or benzodioxole) enhance receptor affinity but may reduce bioavailability due to increased molecular weight. Aliphatic chains (e.g., 3-methylbutyl) balance lipophilicity and synthetic accessibility .
- Core Modifications : The 2,4-dioxo motif in tetrahydroquinazolines is critical for hydrogen bonding with biological targets, as seen in protease inhibitors. Substitution at position 3 (pentyl vs. phenyl) modulates steric hindrance and binding pocket compatibility .
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